molecular formula C19H21N5O3S B2560981 N-(3,5-dimethylphenyl)-2-[2-(morpholin-4-yl)-7-oxo-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide CAS No. 1224009-75-9

N-(3,5-dimethylphenyl)-2-[2-(morpholin-4-yl)-7-oxo-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide

Cat. No.: B2560981
CAS No.: 1224009-75-9
M. Wt: 399.47
InChI Key: SLOKSOYUKBTYHH-UHFFFAOYSA-N
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Description

N-(3,5-dimethylphenyl)-2-[2-(morpholin-4-yl)-7-oxo-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide is a useful research compound. Its molecular formula is C19H21N5O3S and its molecular weight is 399.47. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial and Antifungal Applications

  • Synthesis and evaluation of heterocyclic compounds incorporating the mentioned chemical structure have shown promising antimicrobial and antifungal activities. These compounds were synthesized through a multistep process, and their structures were confirmed using spectroscopic techniques. They demonstrated significant activity against selected bacterial and fungal strains in different organic solvents, indicating their potential as broad-spectrum antimicrobial agents (Majithiya & Bheshdadia, 2022).
  • Novel derivatives incorporating similar structures have been investigated for their in vitro antibacterial and antifungal activities, with some showing excellent activity against specific strains, highlighting the potential for developing new antimicrobial agents (Kanagarajan, Thanusu, & Gopalakrishnan, 2010).

Antifungal Efficacy

  • The antifungal efficacy of 2-(2-oxo-morpholin-3-yl)-acetamide derivatives against Candida and Aspergillus species was explored, showing fungicidal activity and suggesting a pathway for developing new antifungal therapies. The introduction of specific modifications to the molecular structure improved plasmatic stability while maintaining antifungal activity, making them promising candidates for antifungal drug development (Bardiot et al., 2015).

Role in Synthesis of New Heterocyclic Compounds

  • The compound has served as an intermediate in the synthesis of various novel heterocyclic compounds, such as benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines. These compounds exhibited significant COX-2 inhibitory, analgesic, and anti-inflammatory activities in preliminary screenings, demonstrating their potential in the development of new therapeutic agents (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Crystal Structure Analysis

  • Studies have also focused on the crystal structures of related compounds, providing insights into their molecular arrangements and interactions. This information is crucial for understanding the physical and chemical properties of these compounds, guiding the design and synthesis of new derivatives with improved performance (Galushchinskiy, Slepukhin, & Obydennov, 2017).

Properties

IUPAC Name

N-(3,5-dimethylphenyl)-2-(2-morpholin-4-yl-7-oxo-[1,3]thiazolo[4,5-d]pyrimidin-6-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N5O3S/c1-12-7-13(2)9-14(8-12)21-15(25)10-24-11-20-17-16(18(24)26)28-19(22-17)23-3-5-27-6-4-23/h7-9,11H,3-6,10H2,1-2H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLOKSOYUKBTYHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)CN2C=NC3=C(C2=O)SC(=N3)N4CCOCC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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